molecular formula C8H20O4Si4 B12351110 CID 76519403

CID 76519403

Cat. No.: B12351110
M. Wt: 292.58 g/mol
InChI Key: HSWZCIZTSQKBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 76519403” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 76519403 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

CID 76519403 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical and physical properties.

    Reduction: Reduction reactions can convert the compound into its reduced form, which may have different reactivity and applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for solvent choice, temperature, and reaction time.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

CID 76519403 has a broad range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biomolecules.

    Medicine: The compound is investigated for its therapeutic potential, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: this compound is utilized in various industrial applications, such as the development of new materials and the optimization of chemical processes.

Mechanism of Action

The mechanism of action of CID 76519403 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 76519403 include those with comparable molecular structures and functional groups. These compounds may share similar reactivity and biological activities but can differ in their specific properties and applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological effects that are not observed with other compounds.

Properties

Molecular Formula

C8H20O4Si4

Molecular Weight

292.58 g/mol

InChI

InChI=1S/C8H20O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h7H2,1-6H3

InChI Key

HSWZCIZTSQKBLE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)OC(CO[Si])(O[Si](C)C)O[Si](C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.